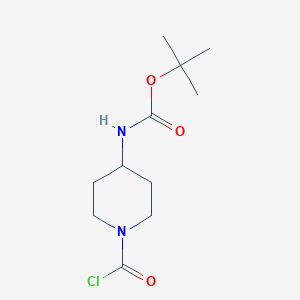
3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a derivative of naphthyridine, a class of compounds known for their diverse biological activities and potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the general class of naphthyridine derivatives has been studied for their chemical reactivity and potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves multicomponent reactions (MCRs) that can efficiently construct complex molecules. For instance, tetrahydrobenzo[b]imidazo[1,8]naphthyridines were synthesized through a domino reaction involving Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar reactions . This approach highlights the versatility of MCRs in constructing naphthyridine derivatives with various substituents, which could be applicable to the synthesis of 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of a bicyclic ring system. In the case of 1,3-diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine, the structure was confirmed by X-ray crystallography, showing significant bending of the C=N double bond out of the plane of the aromatic bicyclic ring system . This structural information is crucial for understanding the reactivity and interaction of naphthyridine derivatives with biological targets.
Chemical Reactions Analysis
Naphthyridine derivatives can participate in various chemical reactions due to their reactive sites. The synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde involved sequential condensation reactions . These reactions demonstrate the potential for naphthyridine derivatives to be modified through different chemical transformations, which could be relevant for the functionalization of 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives can be influenced by different substituents on the core structure. For example, the introduction of various substituents at the 5-position of 5H-dibenzo[c,h]1,6-naphthyridine-6-ones affected their cytotoxicity and topoisomerase I-targeting activity . These findings suggest that the physical and chemical properties of 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one could be similarly tuned by modifying its substituents, potentially impacting its biological activity and pharmacological profile.
Applications De Recherche Scientifique
Multifaceted Coordination and Catalytic Activity
- Multifaceted Coordination : This compound demonstrates diverse binding modes when coordinated with various metals like Pd(II), W(0), Rh(I), and Ir(III). This property is utilized in the synthesis of various complex compounds (Sinha et al., 2009).
- Catalytic Activity : A specific complex of this compound, identified as Ir(III) complex, has been found to be catalytically active in hydrogen transfer reactions, indicating potential applications in catalysis (Sinha et al., 2009).
Structural Analysis and Molecular Design
- Crystal Structure Analysis : The compound's structure and the dihedral angles between its benzene rings and the naphthalene ring system have been studied, providing insights into its molecular design (Watanabe et al., 2010).
- Synthesis of Derivatives : Efficient synthesis methods have been developed for derivatives of the benzo[b][1,6]naphthyridine system, which includes compounds like 3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one. These derivatives have been evaluated for their cytotoxicities, which were generally low, indicating potential for further pharmacological studies (Deady & Rogers, 2006).
Antimicrobial Activity and Chemical Synthesis
- Antimicrobial Activity : Derivatives of this compound have been designed and studied for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Watpade & Toche, 2017).
Applications in Organic Synthesis
- Organic Synthesis : The compound has been utilized in the synthesis of functionalized dibenzo[fg,op]naphthacenes, showcasing its role in the facilitation of organic synthesis processes (Cheng et al., 2003).
Novel Anticancer Activity
- Anticancer Activity : A derivative of naphthyridine, closely related to the compound , has been shown to induce necroptosis and apoptosis in human melanoma cells, suggesting potential in cancer therapy (Kong et al., 2018).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid, storage, disposal, protective equipment, and spill-handling procedures .
Orientations Futures
The future directions for research on a compound like “3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one” could include studying its potential applications in various fields, such as medicine or materials science. This would involve further studies on its synthesis, properties, and interactions with other compounds .
Propriétés
IUPAC Name |
3-(4-bromobenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c1-9-2-7-12-15(21)13(8-18-16(12)19-9)14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNSFWNYIURKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)


![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)
![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)
![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)